molecular formula C13H20N2O4 B14659226 4-Nitrobenzoic acid--N,N-diethylethanamine (1/1) CAS No. 51694-06-5

4-Nitrobenzoic acid--N,N-diethylethanamine (1/1)

Cat. No.: B14659226
CAS No.: 51694-06-5
M. Wt: 268.31 g/mol
InChI Key: OLBLKTGEFNKFLT-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid–N,N-diethylethanamine (1/1) is a compound formed by the combination of 4-nitrobenzoic acid and N,N-diethylethanamine in a 1:1 molar ratio. 4-Nitrobenzoic acid is an organic compound with the formula C(_7)H(_5)NO(_4), known for its pale yellow crystalline appearance 4)H({11})N, commonly used as a base in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrobenzoic acid can be synthesized by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent . N,N-diethylethanamine is typically produced by the reaction of ethanol with ammonia in the presence of a catalyst.

Industrial Production Methods

Industrial production of 4-nitrobenzoic acid involves large-scale oxidation processes, often using air or oxygen as the oxidant. N,N-diethylethanamine is produced industrially by the catalytic reaction of ethanol with ammonia, followed by distillation to purify the product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions.

    Oxidation: Further oxidation to form different derivatives.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-Aminobenzoic acid.

    Substitution: Various substituted nitrobenzoic acids.

    Oxidation: Derivatives like 4-nitrobenzoyl chloride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-nitrobenzoic acid involves its conversion to active derivatives, such as 4-aminobenzoic acid, which can then participate in various biochemical pathways. N,N-diethylethanamine acts as a base, neutralizing acids and facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler aromatic carboxylic acid without the nitro group.

    Nitrobenzene: An aromatic compound with a nitro group but lacking the carboxylic acid functionality.

    Anthranilic acid: An aromatic compound with both amino and carboxylic acid groups.

Uniqueness

4-Nitrobenzoic acid is unique due to the presence of both a nitro group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in pharmaceutical synthesis.

Properties

CAS No.

51694-06-5

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

N,N-diethylethanamine;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C6H15N/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-4-7(5-2)6-3/h1-4H,(H,9,10);4-6H2,1-3H3

InChI Key

OLBLKTGEFNKFLT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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